molecular formula C10H12N2O4 B13839134 1-(3,5-Anhydro-2-deoxy-ss-D-threo-pentofuranosyl)-thymine, Methyl-d3

1-(3,5-Anhydro-2-deoxy-ss-D-threo-pentofuranosyl)-thymine, Methyl-d3

Cat. No.: B13839134
M. Wt: 227.23 g/mol
InChI Key: OAWLMYIJZBBZTP-BCELKLLESA-N
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Description

1-(3,5-Anhydro-2-deoxy-ss-D-threo-pentofuranosyl)-thymine, Methyl-d3 is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Anhydro-2-deoxy-ss-D-threo-pentofuranosyl)-thymine, Methyl-d3 typically involves multiple steps, including the protection of functional groups, glycosylation, and deprotection. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and adhering to regulatory standards for pharmaceutical compounds.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Anhydro-2-deoxy-ss-D-threo-pentofuranosyl)-thymine, Methyl-d3 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

1-(3,5-Anhydro-2-deoxy-ss-D-threo-pentofuranosyl)-thymine, Methyl-d3 has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on nucleic acid synthesis and function.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(3,5-Anhydro-2-deoxy-ss-D-threo-pentofuranosyl)-thymine, Methyl-d3 involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Deoxy-2-fluoro-ss-D-arabinofuranosyl)-thymine: Another nucleoside analog with similar applications.

    1-(2-Deoxy-2-chloro-ss-D-arabinofuranosyl)-thymine: Known for its antiviral properties.

    1-(2-Deoxy-2-iodo-ss-D-arabinofuranosyl)-thymine: Studied for its potential in cancer treatment.

Uniqueness

1-(3,5-Anhydro-2-deoxy-ss-D-threo-pentofuranosyl)-thymine, Methyl-d3 is unique due to its specific structural modifications, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

227.23 g/mol

IUPAC Name

1-[(1R,3R,5R)-2,6-dioxabicyclo[3.2.0]heptan-3-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H12N2O4/c1-5-3-12(10(14)11-9(5)13)8-2-6-7(16-8)4-15-6/h3,6-8H,2,4H2,1H3,(H,11,13,14)/t6-,7-,8-/m1/s1/i1D3

InChI Key

OAWLMYIJZBBZTP-BCELKLLESA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]3[C@H](O2)CO3

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO3

Origin of Product

United States

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